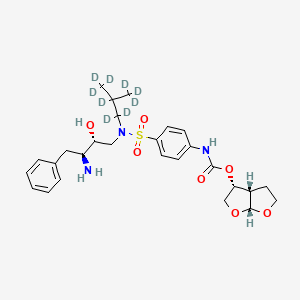
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they serve as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a phenothiazine derivative is reacted with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the phenothiazine core. This can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloropropyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: Contains a trifluoromethyl group and is used as an antipsychotic agent.
Promethazine: Used primarily as an antiemetic and antihistamine.
Uniqueness
10-(3-Chloropropyl)-7-isopropoxy-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its functional groups, which confer distinct chemical and pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C19H19ClF3NOS |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
10-(3-chloropropyl)-7-propan-2-yloxy-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C19H19ClF3NOS/c1-12(2)25-14-5-6-15-18(11-14)26-17-7-4-13(19(21,22)23)10-16(17)24(15)9-3-8-20/h4-7,10-12H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
PLFCCPXTHGOXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)


![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)






![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

